![molecular formula C7H7N3O3 B14367053 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione CAS No. 93251-26-4](/img/structure/B14367053.png)
3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione is a heterocyclic compound that belongs to the class of oxazines. These compounds are known for their diverse pharmacological and material applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxazines, including 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione, can be achieved through several methodologies. One common approach involves multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method includes the cyclization of α,β-unsaturated imines with acetylenedicarboxylates . These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1,3-oxazines may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. Additionally, green chemistry approaches, such as visible light-promoted catalyst-free reactions, are gaining popularity for their environmental benefits .
化学反応の分析
Types of Reactions: 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-oxazines include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine N-oxides, while reduction can produce dihydro-oxazines .
科学的研究の応用
3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione has a wide range of applications in scientific research. In chemistry, it serves as an intermediate in the synthesis of other heterocyclic compounds and polymers . In biology and medicine, it is studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, its unique structure makes it a valuable component in the development of materials with specific electronic and optical properties .
作用機序
The mechanism of action of 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds: Similar compounds to 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione include other 1,3-oxazines and their derivatives, such as 2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine .
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the pyrazole ring fused to the oxazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
93251-26-4 |
|---|---|
分子式 |
C7H7N3O3 |
分子量 |
181.15 g/mol |
IUPAC名 |
3-ethyl-1H-pyrazolo[3,4-e][1,3]oxazine-5,7-dione |
InChI |
InChI=1S/C7H7N3O3/c1-2-3-5-4(10-9-3)6(11)8-7(12)13-5/h2H2,1H3,(H,9,10)(H,8,11,12) |
InChIキー |
QXOLGSKYYJOFNB-UHFFFAOYSA-N |
正規SMILES |
CCC1=NNC2=C1OC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


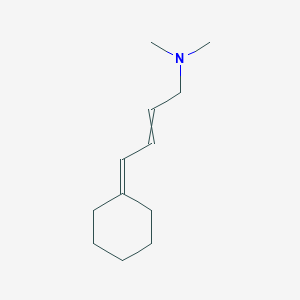
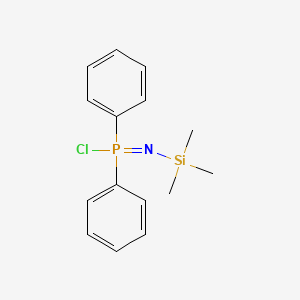
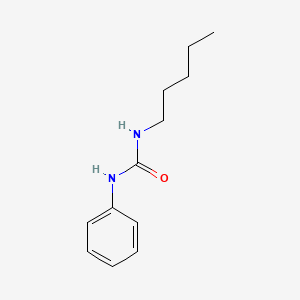

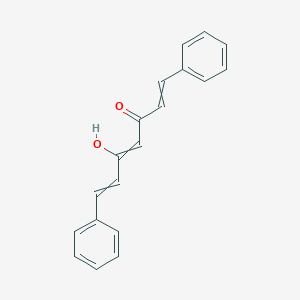
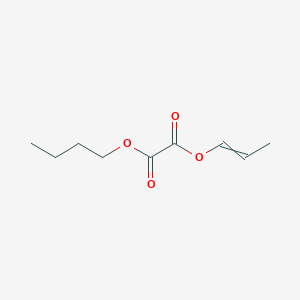
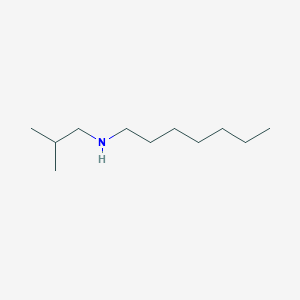

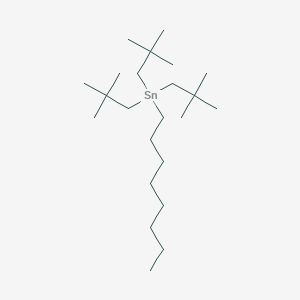



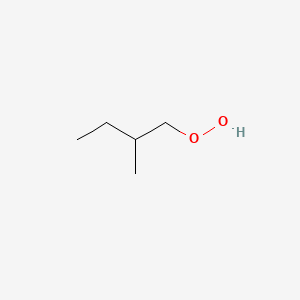
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
